molecular formula C5H11N3O B1310545 5-Azidopentan-1-ol CAS No. 170220-11-8

5-Azidopentan-1-ol

Cat. No. B1310545
M. Wt: 129.16 g/mol
InChI Key: DZCFSFWVMHRCHN-UHFFFAOYSA-N
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Description

5-Azidopentan-1-ol is a linker containing an azide group and a terminal hydroxyl group . It is a synthetic organic compound with the molecular formula C5H11N3O.


Molecular Structure Analysis

The molecular formula of 5-Azidopentan-1-ol is C5H11N3O . The average mass is 129.160 Da and the monoisotopic mass is 129.090210 Da .


Chemical Reactions Analysis

The azide group in 5-Azidopentan-1-ol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentan-1-amine

5-Azidopentan-1-ol is relevant in the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound with medicinal chemistry significance. A study by (Goh et al., 2014) explored the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, which is an intermediate in this synthesis, highlighting its importance in creating flexible and scalable routes to target compounds.

Prodrug Design for Antiviral Agents

5-Azidopentan-1-ol is also significant in the development of prodrugs, particularly for antiviral agents. (Parang et al., 2000) discussed novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), a key drug used in treating HIV. The study emphasized the role of azido compounds in enhancing the therapeutic profile of AZT.

Chemical Synthesis of Blood Group Epitopes

In the field of carbohydrate chemistry, 5-Azidopentan-1-ol plays a role in synthesizing oligosaccharides representing human blood group epitopes. (Perez et al., 1998) demonstrated the preparation of trisaccharide and tetrasaccharide structures using 5-azido-3-oxa-l-pentanol, showcasing its utility in complex biological molecule synthesis.

Synthesis of Polyesters with Pendant Azido Groups

5-Azidopentan-1-ol is important in the synthesis of aromatic polyesters containing pendant azido groups. (Nagane et al., 2019) reported the synthesis and characterization of such polyesters, demonstrating their potential for chemical modification and thermal cross-linking.

Inhibition of Nitric Oxide Synthases

In bioorganic chemistry, 5-azidopentan-1-ol derivatives are explored as inhibitors of nitric oxide synthases. (Ulhaq et al., 1998) studied S-2-amino-5-azolylpentanoic acids, which showed potential in inhibiting nitric oxide synthases, indicating the compound's relevance in medicinal chemistry.

properties

IUPAC Name

5-azidopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCFSFWVMHRCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446308
Record name 5-azidopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidopentan-1-ol

CAS RN

170220-11-8
Record name 5-azidopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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